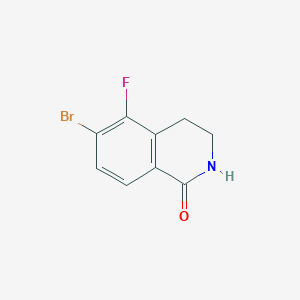
3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are used in various fields such as pharmaceuticals, agrochemicals, and functional materials due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol” would likely contain a benzodiazole ring attached to a trifluoropropanol group. The trifluoropropanol group would likely impart unique properties to the compound due to the presence of the highly electronegative fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol” would be influenced by its molecular structure. The presence of the trifluoropropanol group could make the compound more lipophilic and potentially increase its reactivity .科学的研究の応用
Antidiabetic Drug Development
The benzimidazole core of the compound has been explored for its potential in antidiabetic drug development. Hybrids containing benzimidazole and other scaffolds like 1,2,3-triazole and piperazine have shown significant inhibitory activity against enzymes like α-amylase and α-glucosidase . These enzymes are therapeutic targets for controlling blood glucose levels in diabetes mellitus, particularly Type II diabetes. The compound’s derivatives could be lead compounds for new antidiabetic medications.
ADMET Profiling
In the early stages of drug development, it’s crucial to understand a compound’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The benzimidazole derivatives have been subjected to in silico models to predict these properties, which can help in reducing time, costs, and reliance on animal experiments . This compound’s derivatives could be optimized for better drug-likeness and lower toxicity.
Antimicrobial and Antimycobacterial Activities
Benzimidazole derivatives have been synthesized and screened for their antimicrobial and antimycobacterial activities. Some derivatives have shown significant activity against microbes, including the H37Rv strain of Mycobacterium tuberculosis, which suggests potential applications in treating tuberculosis and other bacterial infections .
Chemical Synthesis Intermediates
The compound serves as an intermediate in the synthesis of various benzimidazole derivatives. These derivatives are valuable in the chemical industry for producing a wide range of products, including dyes, pigments, and pharmaceuticals .
Pharmacological Research
Benzimidazole is a core structure in many pharmacologically active compounds. Its derivatives exhibit a broad range of biological activities, such as antibacterial, antifungal, and antiviral properties. The compound could be a key intermediate in synthesizing new pharmacological agents with diverse therapeutic applications .
作用機序
将来の方向性
特性
IUPAC Name |
3-(benzimidazol-1-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)5-15-6-14-7-3-1-2-4-8(7)15/h1-4,6,9,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMFLXWMMNJZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

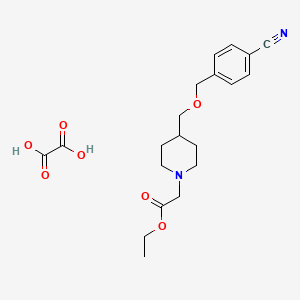
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2744604.png)
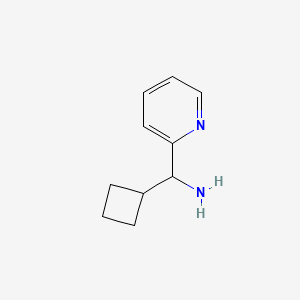
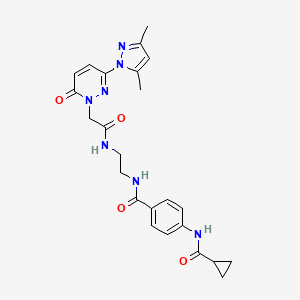
![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2744609.png)
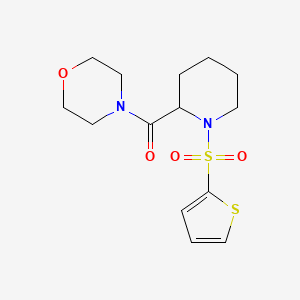
![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)
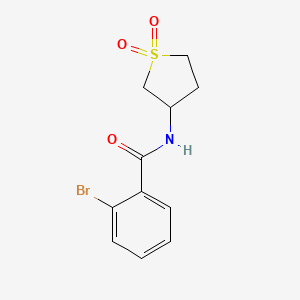
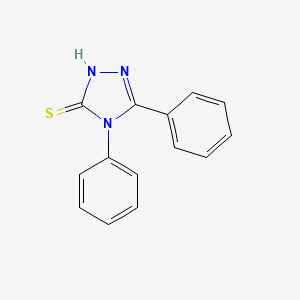
![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2744617.png)

